REACTION_CXSMILES
|
C(OC(=O)C([N:7]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:8]1[CH2:12][CH:11]=[CH:10][CH2:9]1)=O)C.[Li+].[OH-]>C1COCC1.O>[C:16]([O:15][C:13](=[O:14])[NH:7][CH:8]1[CH2:9][CH:10]=[CH:11][CH2:12]1)([CH3:19])([CH3:17])[CH3:18] |f:1.2|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetic acid ethyl ester
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)N(C1CC=CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The organic material was extracted with CH2Cl2 (30 mL×3)
|
Type
|
WASH
|
Details
|
washed with brine (30 mL×2)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, 100% dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |